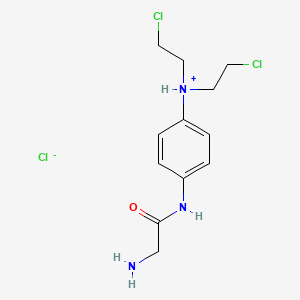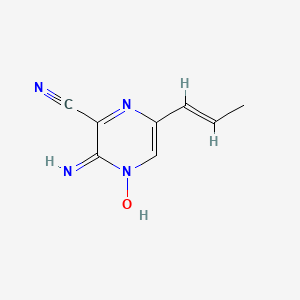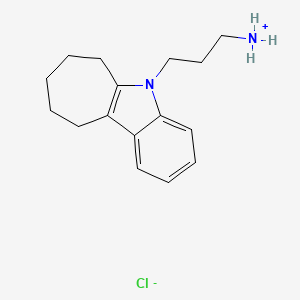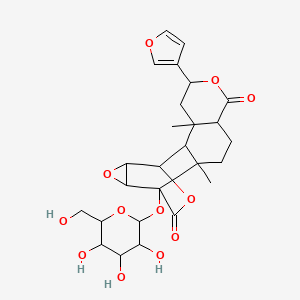
Palmatoside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palmatoside A is a kaempferol glycoside isolated from the roots of the fern Neocheiropteris palmatopedata . It is one of the three new kaempferol glycosides discovered, along with Palmatoside B and Palmatoside C . Kaempferol glycosides are known for their potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthetic routes and reaction conditions for Palmatoside A have not been extensively documented in the literature. it is typically isolated from natural sources such as the roots of Neocheiropteris palmatopedata through extraction and chromatographic techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-established due to its primary extraction from natural sources. The process involves the extraction of the plant material, followed by purification using chromatographic methods .
Análisis De Reacciones Químicas
Types of Reactions
Palmatoside A, like other kaempferol glycosides, can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized forms.
Reduction: Reduction of the glycosidic bond.
Substitution: Replacement of the glycosidic moiety with other functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce aglycones .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which Palmatoside A exerts its effects involves several molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Palmatoside B: Another kaempferol glycoside with similar biological activities.
Palmatoside C: Similar to Palmatoside A but with different glycosidic moieties.
Multiflorin A and B: Known kaempferol glycosides with antioxidant properties.
Afzelin: A kaempferol glycoside with anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific glycosidic moiety containing a 4, 4-dimethyl-3-oxo-butoxy substituent group .
Propiedades
Número CAS |
105661-48-1 |
|---|---|
Fórmula molecular |
C26H32O12 |
Peso molecular |
536.5 g/mol |
Nombre IUPAC |
5-(furan-3-yl)-3,11-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadecane-7,17-dione |
InChI |
InChI=1S/C26H32O12/c1-24-7-12(10-4-6-33-9-10)34-21(31)11(24)3-5-25(2)19(24)17-18-20(36-18)26(25,23(32)37-17)38-22-16(30)15(29)14(28)13(8-27)35-22/h4,6,9,11-20,22,27-30H,3,5,7-8H2,1-2H3 |
Clave InChI |
IXWXQMCMUKDVFM-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)OC6C(C(C(C(O6)CO)O)O)O)O5)C)C7=COC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


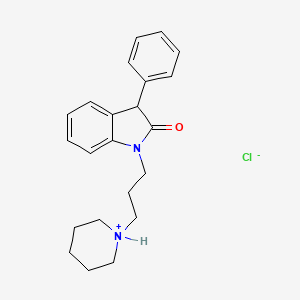

![Furazano[3,4-b]pyrazin-5-ol, 6-amino-](/img/structure/B13739711.png)
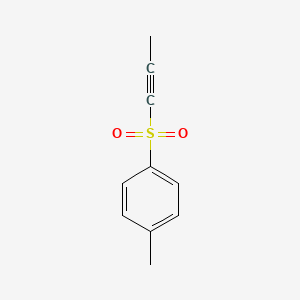


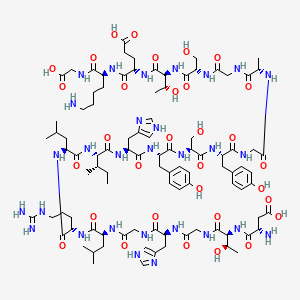
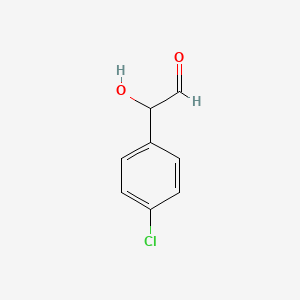
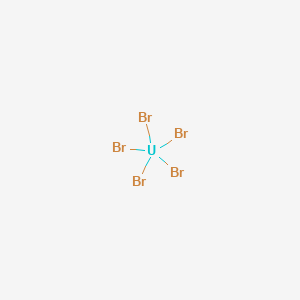
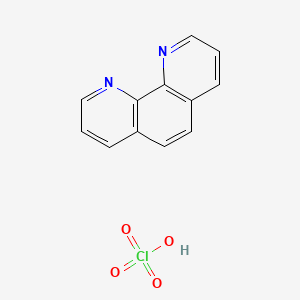
![N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide](/img/structure/B13739756.png)
